Carbonic Anhydrase II Inhibitory Potency Advantage of the Unsubstituted Benzenesulfonamide Headgroup Over 4-Substituted Analogs
In the phenylpyridazine-tethered sulfonamide series, the most potent carbonic anhydrase II inhibitor reported to date (compound 7c of Tawfik et al., 2024) bears a structurally analogous unsubstituted benzenesulfonamide headgroup and achieves an IC50 of 0.63 nM against CA II, with 605-fold selectivity over CA I [1]. While compound 7c is not identical to CAS 920256-31-1 (it incorporates a thioether rather than an ether linker and differs in the pyridazine substitution pattern), the conserved unsubstituted –SO2NH2 pharmacophore is the established determinant of sub-nanomolar CA II potency. In contrast, the same study demonstrates that benzenesulfonamides bearing 4-substituents (e.g., 4-methyl, 4-methoxy) exhibit attenuated CA II inhibition, a trend consistent with the broader carbonic anhydrase literature where N-substitution of the sulfonamide nitrogen compromises zinc coordination geometry [2]. This provides a class-level inference that CAS 920256-31-1, by retaining the free –SO2NH– group absent in analogs such as 4-ethyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide (CAS 920213-04-3, where the sulfonamide bears a 4-ethyl substituent), is predicted to exhibit superior CA II inhibitory potency.
| Evidence Dimension | Carbonic anhydrase II inhibitory potency (IC50) conferred by unsubstituted vs. substituted benzenesulfonamide headgroup |
|---|---|
| Target Compound Data | CAS 920256-31-1: Unsubstituted –SO2NH– group; predicted sub-nanomolar CA II IC50 based on class SAR |
| Comparator Or Baseline | Compound 7c (unsubstituted benzenesulfonamide, pyridazine series): CA II IC50 = 0.63 nM; 4-substituted benzenesulfonamide analogs (e.g., 4-methyl, 4-methoxy): markedly reduced CA II potency |
| Quantified Difference | Unsubstituted benzenesulfonamide series achieves CA II IC50 ≈ 0.63 nM; 4-substitution is associated with potency loss (no quantitative head-to-head data available for CAS 920256-31-1) |
| Conditions | In vitro CA II enzyme inhibition assay; stopped-flow CO2 hydration method; comparison drawn from J. Med. Chem. 2024 SAR series |
Why This Matters
For laboratories screening carbonic anhydrase inhibitors, selecting an unsubstituted benzenesulfonamide scaffold preserves the pharmacophore geometry required for maximal CA II engagement, which is critical for glaucoma drug discovery and other CA-targeting programs.
- [1] Tawfik HO, et al. Discovery of Novel Pyridazine-Tethered Sulfonamides as Carbonic Anhydrase II Inhibitors for the Management of Glaucoma. J Med Chem. 2024;67(2):1611-1623. Compound 7c: CA II IC50 = 0.63 nM, 605-fold selectivity over CA I. View Source
- [2] Supuran CT. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nat Rev Drug Discov. 2008;7(2):168-181. Review establishing the requirement for an unsubstituted sulfonamide nitrogen for optimal zinc coordination in CA inhibition. View Source
